molecular formula C13H10Br2O2 B13699218 Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- CAS No. 52997-56-5

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-

Cat. No.: B13699218
CAS No.: 52997-56-5
M. Wt: 358.02 g/mol
InChI Key: DEUCQVRMYOWSSJ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is an organic compound with the molecular formula C13H10Br2O2. It is a brominated derivative of 6-methoxy-2-naphthyl ethanone and is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone typically involves the bromination of 2-acetyl-6-methoxynaphthalene. One common method involves the use of phenyltrimethylammonium tribromide (PTT) as the brominating agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated by filtration and recrystallization from cyclohexane .

Industrial Production Methods

While specific industrial production methods for 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atoms.

    Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.

    Oxidation: Products with oxidized methoxy groups.

Scientific Research Applications

2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is unique due to its dual bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

52997-56-5

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3

InChI Key

DEUCQVRMYOWSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

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